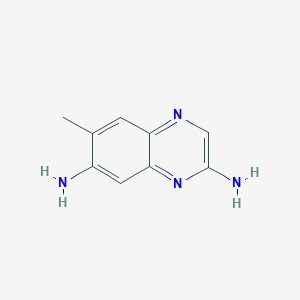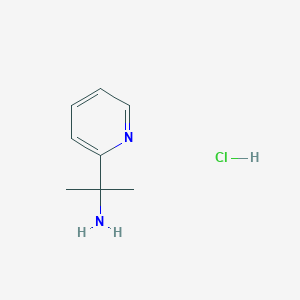
2-(Pyridin-2-yl)propan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-2-yl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C8H13ClN2 and a molecular weight of 172.66 g/mol . It is a white solid with moderate solubility and stability at room temperature . This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of 2-(Pyridin-2-yl)propan-2-amine hydrochloride typically involves organic synthesis methods. One common route includes the reaction of 1-(2-pyridinyl)ethanone with potassium t-butoxide, followed by the addition of methanol and subsequent reaction with hydrochloric acid to form the hydrochloride salt. Industrial production methods may involve similar steps but are optimized for large-scale synthesis and may include additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
2-(Pyridin-2-yl)propan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like cupric acetate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
2-(Pyridin-2-yl)propan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing biological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(Pyridin-2-yl)propan-2-amine hydrochloride can be compared with other similar compounds, such as:
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also contain a pyridine ring and have been studied for their anti-fibrotic activities.
2-(Pyridin-2-yl)aniline: This compound is used as a directing group in C-H amination reactions.
Propan-2-amine derivatives: These compounds share a similar amine structure and are used in various chemical and pharmaceutical applications.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C8H13ClN2 |
|---|---|
Molecular Weight |
172.65 g/mol |
IUPAC Name |
2-pyridin-2-ylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-8(2,9)7-5-3-4-6-10-7;/h3-6H,9H2,1-2H3;1H |
InChI Key |
DFGMLGLAUMJWAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=N1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






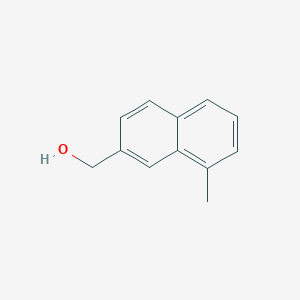


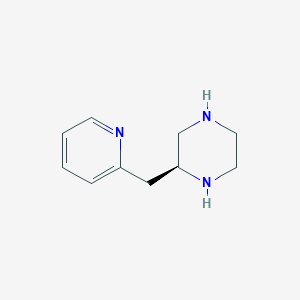
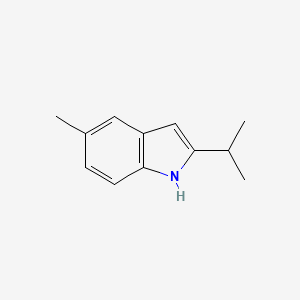

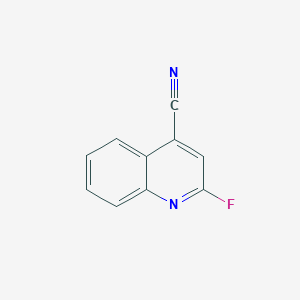
![2-Isopropylbenzo[d]oxazol-7-amine](/img/structure/B11914800.png)

